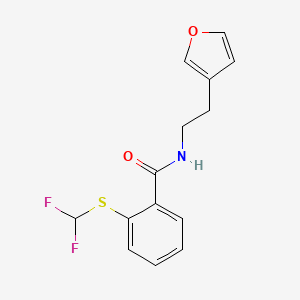

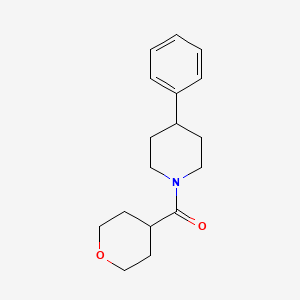

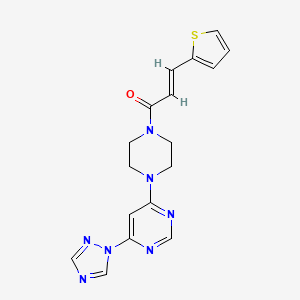

![molecular formula C23H28N4O2 B2837939 4-(1H-benzo[d]imidazol-2-yl)-N-(4-butoxyphenyl)piperidine-1-carboxamide CAS No. 1203419-92-4](/img/structure/B2837939.png)

4-(1H-benzo[d]imidazol-2-yl)-N-(4-butoxyphenyl)piperidine-1-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a derivative of benzimidazole . Benzimidazole rings are important heterocyclic nitrogen-containing compounds widely used in the pharmaceutical industry for drug discovery . They bind to a variety of therapeutic targets due to their special structural features and electron-rich environment, exhibiting a broad spectrum of biological activities .

Synthesis Analysis

While specific synthesis information for this compound is not available, recent advances in the synthesis of substituted imidazoles, a key component of this compound, have been highlighted . These heterocycles are key components to functional molecules used in a variety of everyday applications .

科学的研究の応用

Antimycobacterial Activity

- A study designed and synthesized novel imidazo[1,2-a]pyridine-3-carboxamides, exploring their potential in antimycobacterial activity. This research is significant in the context of developing new treatments against drug-sensitive and resistant strains of Mycobacterium tuberculosis (Lv et al., 2017).

Radiopharmaceutical Development

- Another research focused on mixed ligand fac-tricarbonyl complexes, pertinent to the development of radiopharmaceuticals. This involves labeling bioactive molecules for medical imaging and diagnostic purposes (Mundwiler et al., 2004).

Synthesis and Functionalization

- A study explored the synthesis and functionalization reactions of related compounds, providing insights into the chemical processes and potential applications in medicinal chemistry (Yıldırım et al., 2005).

NMDA Receptor Ligands

- Research identified certain derivatives as potent antagonists of the NR1A/2B subtype of the NMDA receptor, which is crucial in neurological research and potential treatments for conditions like Parkinson's disease (Wright et al., 1999).

Antipsychotic Agent Development

- A study synthesized heterocyclic analogues of a known compound and evaluated them as potential antipsychotic agents. This research contributes to the development of new treatments for psychiatric disorders (Norman et al., 1996).

Redox-Annulation in Synthesis

- The redox-annulations of α-ketoamides with cyclic secondary amines were explored, demonstrating a method for producing polycyclic imidazolidinone derivatives. This has implications in the synthesis of complex organic compounds (Zhu et al., 2017).

Exploration of Reaction Mechanisms

- A research investigated the reactions of Alkylbiguaniden with Benzoin, contributing to the understanding of reaction mechanisms in organic chemistry (Schramm et al., 1991).

Novel Syntheses Methods

- Another study focused on the synthesis of novel benzo[4,5]imidazo[1,2-a]pyridine derivatives, demonstrating efficient methods in organic synthesis (Goli-Garmroodi et al., 2015).

Antiviral Activity

- Research into the antiviral activity of 2-amino-3-substituted-6-[(E)-1-phenyl-2-(N-methylcarbamoyl)vinyl]imidazo[1,2-a]pyridines provided insights into developing new antirhinovirus agents (Hamdouchi et al., 1999).

作用機序

特性

IUPAC Name |

4-(1H-benzimidazol-2-yl)-N-(4-butoxyphenyl)piperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N4O2/c1-2-3-16-29-19-10-8-18(9-11-19)24-23(28)27-14-12-17(13-15-27)22-25-20-6-4-5-7-21(20)26-22/h4-11,17H,2-3,12-16H2,1H3,(H,24,28)(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOCKRIAPPOELCH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)NC(=O)N2CCC(CC2)C3=NC4=CC=CC=C4N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

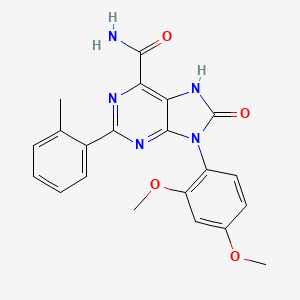

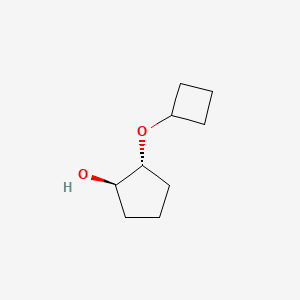

![8-(3-((2-methoxyphenyl)amino)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2837859.png)

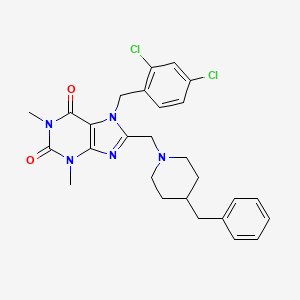

![N-(2,5-dichlorophenyl)-4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxamide](/img/structure/B2837866.png)

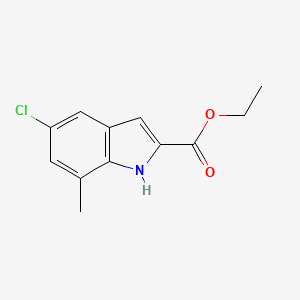

![2-(4-Chlorophenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B2837867.png)

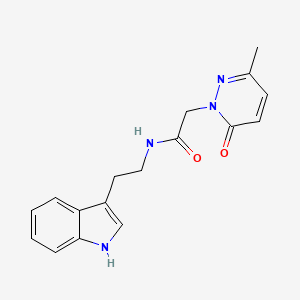

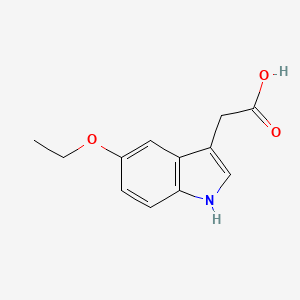

![(1,5-dimethyl-1H-pyrazol-3-yl)(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2837874.png)